kup protein
Description
Properties
CAS No. |
137951-89-4 |
|---|---|
Molecular Formula |
C35H37N5O8 |
Synonyms |
kup protein |
Origin of Product |
United States |
The Kup/hak/kt Family of Potassium Transporters
Molecular Mechanisms of Potassium Transport Mediated by KUP Transporters
KUP transporters facilitate the movement of potassium ions across biological membranes through specific molecular mechanisms. These mechanisms involve the coupling of potassium transport to proton movement, exhibiting distinct cation selectivity and influencing ion flux dynamics.
Proton-Coupled Potassium Symport Mechanism
A defining characteristic of many KUP/HAK/KT transporters is their proposed function as potassium-proton (K⁺/H⁺) symporters. This symport mechanism allows for the thermodynamically uphill transport of K⁺ into the cell, driven by the downhill movement of protons, which is typically established by the activity of proton pumps like H⁺-ATPases. This coupling is particularly important for efficient potassium acquisition from environments where its concentration is low, enabling transport against steep concentration gradients. Evidence supporting this mechanism comes from studies in bacteria, such as the Escherichia coli Kup transporter, where uptake is inhibited by protonophores, and in fungi like Neurospora crassa HAK1, which has been shown to function as a K⁺/H⁺ symporter. Recent structural studies, including the cryo-electron microscopy (cryo-EM) analysis of KimA from Bacillus subtilis, a KUP family member, have provided structural insights consistent with a K⁺/H⁺ symport mechanism.
Cation Selectivity and Transport Specificity (K+, Cs+, Rb+)
KUP/HAK/KT transporters exhibit specificity primarily for potassium ions. However, many members of this family are also permeable to other alkali cations, notably rubidium (Rb⁺) and cesium (Cs⁺). The ability to transport Rb⁺ and Cs⁺ has been observed in both bacterial and plant KUP/HAK transporters, and these ions can, in some cases, support cell growth during potassium deficiency. While there is some overlap in transport capabilities, the selectivity profiles can vary between different members of the family and across different organisms. For instance, some studies suggest that KUP/HAK transporters show poor discrimination between K⁺, Rb⁺, and Cs⁺, while others indicate selective translocation of K⁺ over Na⁺.
Ion Flux Dynamics and Transport Kinetics
KUP/HAK/KT transporters demonstrate a wide range of affinities for K⁺, varying from nanomolar to millimolar concentrations, reflecting their adaptation to different physiological roles and environmental conditions. These transporters are involved in both high-affinity and, potentially, low-affinity potassium transport systems in plants. The kinetics of transport mediated by KUP/HAK/KT proteins can be influenced by factors such as external potassium concentration and pH. Studies have shown that K⁺ uptake through bacterial Kup, for example, can be stimulated by low external pH. The transport activity can be described by kinetic parameters, such as the Michaelis constant (K_m) and maximum transport rate (V_max), although these values can vary significantly depending on the specific transporter and experimental conditions.
Role of Transmembrane Helices in Transport Activity
KUP/HAK/KT transporters are predicted to possess a significant number of transmembrane helices, typically ranging from 10 to 14, with many studies suggesting 12 transmembrane domains as a common feature. These transmembrane helices form the core of the transporter embedded within the membrane and are directly involved in ion translocation and coupling to proton movement. Specific amino acid residues located within these helices have been identified as crucial for transport activity and ion binding. For example, conserved negatively charged residues within the transmembrane domains are thought to be required for potassium transport. Mutagenesis studies on E. coli Kup have identified residues such as D23, E116, and E229 in transmembrane helices 1, 3, and 6, respectively, as essential for K⁺ transport. Structural studies of KimA have further implicated residues like D36 and D117 (equivalent to EcKup D23 and E116) in K⁺ ion coordination and E233 (equivalent to EcKup E229) as potentially involved in proton coupling. The transmembrane helices undergo conformational changes during the transport cycle, facilitating the binding and release of ions on opposite sides of the membrane.
Structural Biology of KUP Transporters
Recent advances in structural biology, particularly cryo-EM, have provided valuable insights into the architecture and conformational dynamics of KUP transporters.
Dimeric Architecture and Conformation States
Structural studies, most notably on KimA from Bacillus subtilis, have revealed that KUP family transporters function as homodimers. This dimeric architecture is crucial for their transport activity. The structure of the KimA homodimer has been resolved in an inward-occluded, trans-inhibited conformation. This conformation represents a state where the ion binding sites are not accessible from either the extracellular or intracellular side simultaneously, highlighting a key aspect of the transport cycle that prevents unregulated leakage of ions. The dimeric structure involves the interaction and crossing over of cytoplasmic domains and the tilting of transmembrane domains. Molecular dynamics simulations and structural analysis suggest that these transporters may alternate between different conformational states, potentially involving a "rocking bundle" mechanism, where domains within the transmembrane region move relative to each other to facilitate ion translocation. The binding of regulatory molecules, such as cyclic di-AMP in bacteria, has been shown to influence the conformational state of KimA, trapping it in specific forms like the inward-occluded conformation.
Table 1: Key Characteristics of KUP/HAK/KT Transporters
| Feature | Description |
| Family | KUP/HAK/KT, member of APC superfamily |
| Organismal Distribution | Bacteria, Fungi, Plants |
| Transport Mechanism | Primarily K⁺/H⁺ symport |
| Cation Selectivity | High affinity for K⁺; also transports Rb⁺ and Cs⁺; can show selectivity over Na⁺ |
| Affinity Range (K⁺) | Nano- to millimolar, depending on the specific transporter |
| Transmembrane Helices | Typically 10-14 (often 12) |
| Oligomeric State | Dimer |
| Key Structural Feature | Inward-occluded conformation observed in KimA, suggesting a transport cycle involving conformational changes |
Table 2: Crucial Residues Identified in KUP Transporters
| Transporter (E. coli Kup / B. subtilis KimA) | Location | Proposed Role |
| D23 / D36 | TM1 | K⁺ ion coordination |
| E116 / D117 | TM3 | K⁺ ion coordination |
| E229 / E233 | TM6 | Possible H⁺ coupling |
| GVVYGD motif | TM1 | Resembles selectivity filter |
Identification of Key Residues for Ion Binding and Translocation
Understanding the mechanism of potassium transport by KUP proteins involves identifying the specific amino acid residues that participate in ion binding and translocation across the membrane. Research utilizing techniques such as site-directed mutagenesis and structural analysis has shed light on these critical residues. For instance, studies on KimA, a KUP family member from Bacillus subtilis, have identified residues crucial for binding potassium and protons, which are conserved among other KUP proteins. nih.govmpg.de Point mutations in these conserved residues have been shown to affect potassium uptake activity. nih.gov While specific residues involved in K⁺ binding and translocation in all KUP/HAK/KT members haven't been exhaustively identified, studies on various homologs have indicated the importance of residues within transmembrane domains. frontiersin.orgfrontiersin.orgnih.gov For example, a conserved motif containing glycine, valine, tyrosine, and aspartate residues in the first transmembrane domain has been noted as potentially important across eukaryotic and bacterial HAK/KUP transporters. frontiersin.org In silico studies have also suggested that negatively charged amino acid groups in the K⁺ binding site of KUP proteins, such as KimA, facilitate K⁺ transport. researchgate.net
Cryo-Electron Microscopy (Cryo-EM) Studies of KUP Protein Homologs
Cryo-electron microscopy (Cryo-EM) has emerged as a powerful technique for determining the structures of membrane proteins, including homologs of the KUP family, providing valuable insights into their architecture and transport mechanisms. nih.govmpg.deplos.orgnih.gov The first Cryo-EM structure of a KUP family member, KimA from Bacillus subtilis, was determined at a resolution of 3.7 Å. nih.govmpg.de This structure revealed the KimA homodimer in an inward-occluded, trans-inhibited conformation. nih.govmpg.de The structure showed that each monomer consists of 12 transmembrane helices organized in an inverted repeat, with additional C-terminal helices at the dimer periphery. mpg.de The cytoplasmic domain of a KimA monomer is formed by beta-strand-alpha-helix motifs, which extend to a 10-stranded beta-sheet in the dimer. nih.govmpg.de The Cryo-EM studies, in conjunction with mutagenesis, have helped to identify potassium ion binding sites within the transmembrane region and understand how the protein transitions between different conformational states during transport and regulation. nih.govmpg.deresearchgate.net
Biological Roles and Physiological Functions Across Diverse Organisms
KUP proteins play crucial biological roles in maintaining potassium homeostasis and facilitating adaptation to various environmental conditions across a wide range of organisms. Their specific functions can vary depending on the organism and the particular KUP homolog.
In Bacterial Systems
In bacterial systems, KUP proteins are key players in potassium uptake and are involved in responses to environmental stress. nih.govuniprot.orgasm.org
Potassium is the most abundant intracellular cation in bacteria and is essential for fundamental cellular processes, including maintaining cell turgor, regulating intracellular pH, supporting protein synthesis, and enzyme activation. nih.govasm.orgasm.org Bacteria maintain high intracellular potassium concentrations, often in the hundreds of millimolar range. nih.gov KUP, also known as TrkD in E. coli, is generally considered a low-affinity potassium uptake system. wikipedia.orguniprot.orgoup.com It is often constitutively expressed and is thought to function as a potassium-proton symporter, utilizing the proton motive force to drive potassium influx. frontiersin.orgtcdb.orgnih.govuniprot.orgnih.govnih.govuniprot.org While other systems like Trk and the high-affinity Kdp are also involved in potassium uptake, Kup can be particularly important under specific conditions. asm.orgoup.comnih.govasm.org For instance, in E. coli, Kup is believed to be a major potassium uptake system during hyper-osmotic stress at low pH. uniprot.orgnih.gov In Caulobacter crescentus, Kup is essential for potassium uptake under abundant and excessive potassium conditions. asm.org
Data Table: E. coli Potassium Uptake Systems and Kinetics
| System | Affinity for K⁺ | Kₚ (mM) | Vmax (nmol/min/mg protein or µmol/min/g cells) | Proposed Mechanism |
| Kup (TrkD) | Low | 0.3-0.4 oup.com | ~30 oup.com | K⁺/H⁺ symporter frontiersin.orgtcdb.orgnih.govuniprot.orgnih.govnih.govuniprot.org |
| Trk | Low | Requires membrane potential and ATP (regulatory) oup.com | ||
| Kdp | High | 0.002 oup.com | ~150 oup.com | P-type ATPase (ATP-driven) oup.com |
KUP proteins play a role in bacterial adaptation to various environmental stresses, particularly hyper-osmotic stress and low pH. tcdb.orguniprot.orgasm.orgasm.orgoup.comfrontiersin.org Under hyper-osmotic conditions, bacteria rapidly accumulate potassium ions as a primary response to increase intracellular turgor pressure and counteract water loss. asm.orgoup.comfrontiersin.org While other transporters like Trk and Kdp are also involved, Kup contributes to this process, especially at low pH. uniprot.orgasm.orgnih.gov The ability of Kup to function as a K⁺/H⁺ symporter is particularly advantageous in acidic environments, where a strong proton gradient can drive potassium uptake. uniprot.orgnih.govnih.gov Studies in Sinorhizobium meliloti have shown that Kup1 is relevant during osmotic adaptation, although Trk is the main system for rapid potassium accumulation after an osmotic upshift. asm.org In E. coli, the importance of Kup increases at low pH during osmotic stress. asm.org The regulation of Kup activity is crucial to avoid excessive potassium accumulation, which can be toxic. nih.gov Mechanisms such as transinhibition and regulation mediated by the cytoplasmic domain have been suggested. nih.gov Furthermore, in some bacteria, like Lactococcus lactis and Bacillus subtilis, Kup proteins are inhibited by the second messenger cyclic di-AMP, providing a regulatory link between potassium homeostasis and other cellular processes involved in stress response. researchgate.netasm.org
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Role in Cellular Turgor and pH Homeostasis
Potassium is a major cellular solute and plays a vital role in maintaining cellular osmolarity and compensating for negative electrical charges associated with organic molecules. nih.gov The high intracellular concentration of potassium is essential for turgor-dependent cell expansion, a critical process in various plant functions like tropisms and stomatal regulation. nih.gov Impairment in potassium homeostasis can weaken cell turgor, thereby restricting the rate of cell expansion. nih.gov
Furthermore, potassium is important for regulating the activity of various cytosolic enzymes, many of which require a potassium-rich environment. nih.gov Maintaining adequate cytoplasmic potassium levels is also crucial for maintaining cytoplasmic pH. mdpi.com Some KUP/HAK/KT transporters function as K+/H+ symporters, coupling potassium uptake with proton gradients, which can influence intracellular pH. tcdb.orgfrontiersin.orgmdpi.com For example, the bacterial Kup transporter's potassium uptake is stimulated by reduced pH, suggesting a K+/H+ symport mechanism. nih.gov
In Fungal Systems
While not ubiquitous in fungi, KUP/HAK/KT transporter genes are crucial for nutrient acquisition in certain fungal habitats. nih.gov The first eukaryotic KUP/HAK/KT transporter gene, HAK1 (High Affinity K+ transporter), was cloned from Schwanniomyces occidentalis, an ascomycete yeast capable of growing in nutrient-poor environments. nih.gov
High-Affinity Potassium Uptake Mechanisms
Fungal HAK transporters are widely associated with potassium transport across membranes. mdpi.com The Hak1 transporter from Schwanniomyces occidentalis is crucial for high-affinity potassium uptake, enabling the organism to accumulate potassium from solutions with concentrations as low as 0.03 µM, potentially transporting the cation against a >3,000,000-fold concentration gradient. nih.govtcdb.org This demonstrated that KUP/HAK/KT transporters can constitute a major high-affinity potassium acquisition system in eukaryotes. nih.gov
High-affinity potassium uptake systems (Hak1) have also been characterized in yeasts like Debaryomyces occidentalis and fungi such as Neurospora crassa. tcdb.orgwikipedia.org These transporters are expected to function as K+-H+ symporters, although the detailed molecular mechanisms are not fully understood. mdpi.com
Contribution to Cellular Physiology
In yeast cells, potassium is taken up and accumulated against high concentration gradients by different transport systems embedded in the plasma membrane, including Hak proteins. mdpi.com These transporters fulfill critical functions related to enzyme activation, osmotic adjustment, turgor generation, cell expansion, regulation of membrane electric potential, and pH homeostasis. mdpi.comresearchgate.net
Studies on Candida albicans have shown that mutant cells lacking the CaHAK1 gene display severe growth impairment at limiting potassium concentrations under acidic conditions due to a defective capacity to transport potassium. mdpi.comresearchgate.net This highlights the importance of Hak1 in maintaining potassium homeostasis and supporting growth, particularly in challenging environments. mdpi.com
In Plant Systems
Genes encoding KUP/HAK/KT transporters are present in the genomes of all plants, from green algae to angiosperms, implying their significant role in nutrient acquisition and survival in potassium-poor environments. nih.gov The evolution of this ability was likely a prerequisite for the colonization of land by plants, as soil potassium concentrations can be significantly lower than in ocean water. nih.gov Plant KUP/HAK/KT transporters were identified by sequence homology with bacterial KUP and fungal HAK transporters. frontiersin.orgipipotash.org
Potassium Acquisition and Translocation
KUP/HAK/KT transporters are the largest family of potassium transporters in plants, playing a crucial role in potassium uptake, transport, and homeostasis. frontiersin.orgfrontiersin.orgfrontiersin.orgbiorxiv.org Under conditions of potassium deficiency, plants activate sophisticated mechanisms for potassium acquisition, enabling transport against large concentration gradients. nih.gov KUP/HAK/KT transporters contribute to root potassium uptake, particularly at low external concentrations, functioning as part of the high-affinity potassium absorption system. frontiersin.orgmdpi.com
Examples of high-affinity KUP/HAK/KT transporters in plants include AtHAK5 in Arabidopsis thaliana, HvHAK1 in barley (Hordeum vulgare), LeHAK5 in tomato (Lycopersicon esculentum), and OsHAK1 and OsHAK5 in rice. frontiersin.orgfrontiersin.orgmdpi.comhep.com.cn The expression of many of these high-affinity transporters is induced by potassium starvation. nih.govfrontiersin.orgmdpi.com
Besides uptake from the soil, KUP/HAK/KT transporters are involved in the translocation of potassium within the plant. frontiersin.orgnih.govbiorxiv.orgnih.govresearchgate.net They can be present in vascular tissues and may play a role in loading potassium into the xylem for root-to-shoot transport. biorxiv.orgresearchgate.net Some, like OsHAK18 in rice, are phloem-localized and mediate potassium loading and redistribution within the plant. biorxiv.org
Data on the number of HAK/KUP/KT genes identified in different plant species:
| Species | Number of HAK/KUP/KT Genes | Source |
| Arabidopsis thaliana | 13 | nih.govfrontiersin.orgipipotash.org |
| Oryza sativa (Rice) | ≥ 27 | nih.govfrontiersin.orgipipotash.orgbiorxiv.org |
| Hordeum vulgare (Barley) | 5 | frontiersin.org |
| Zea mays (Corn) | 27 | frontiersin.org |
| Triticum aestivum (Wheat) | 56 | frontiersin.org |
| Beta vulgaris (Sugar Beet) | 10 | tcdb.org |
| Phyllostachys edulis (Moso Bamboo) | 41 | frontiersin.org |
| Solanum tuberosum (Potato) | 24 | frontiersin.org |
| Poncirus trifoliata | Not specified, but family identified | mdpi.com |
| Gossypium arboreum | 21 | nih.gov |
| Gossypium raimondii | 24 | nih.gov |
| Gossypium hirsutum | 45 | nih.gov |
| Gossypium barbadense | 44 | nih.gov |
Regulation of Plant Growth and Development (e.g., Root Hair and Shoot Cell Expansion, Seedling Establishment)
KUP/HAK/KT transporters play important roles in various aspects of plant growth and development, including mineral nutrition and developmental regulation. nih.govfrontiersin.orgoup.comnih.govnih.gov Their involvement stems from their critical roles in cellular potassium homeostasis, which impacts processes like cell expansion and enzyme activity. nih.govnih.govnih.gov
Specific KUP/HAK/KT transporters have been implicated in regulating cell size. For instance, a mutation in the AtKUP2 gene in Arabidopsis leads to a reduction in the size of shoot cells. nih.gov While potassium is a major cellular solute vital for cell turgor and expansion, the link between specific transporters and cell growth is an active area of research. nih.govmdpi.com Some members of Cluster II, like AtKUP2, AtKUP6, and AtKUP8, have been suggested to negatively regulate plant growth and cell size, possibly by mediating potassium efflux. frontiersin.orgmdpi.com
KUP/HAK/KT transporters are also involved in root development. TRH1 (TINY ROOT HAIR 1), also known as AtKUP4, is a KUP/HAK/KT transporter in Arabidopsis root cells that regulates root hair elongation. tcdb.orgfrontiersin.orgmdpi.comnih.gov Mutations in TRH1 disrupt root hair development, resulting in very short root hairs. tcdb.orgmdpi.com TRH1 is also involved in regulating polar auxin transport, which is crucial for root gravitropism and root hair development. frontiersin.orgnih.govembopress.org
Seedling establishment is another developmental process influenced by KUP/HAK/KT transporters. AtHAK5 in Arabidopsis is essential for seedling establishment and postgermination growth under low-potassium conditions. tcdb.orgwikipedia.org Mutations in other HAK genes, such as OsHAK1, OsHAK5, OsHAK16, AtHAK5, and SiHAK1, have been observed to negatively affect root development, causing delayed root growth, growth inhibition, and reduced germination rates. frontiersin.org
KUP/HAK/KT transporters can also be involved in hormonal signaling pathways that regulate growth. AtKUP6, for example, is involved in lateral root initiation and development through crosstalk with auxin and abscisic acid (ABA) signaling pathways. frontiersin.orgnih.gov KUP9 in Arabidopsis controls primary root growth under low-potassium conditions by regulating potassium and auxin homeostasis in root tip quiescent center cells, which are vital for maintaining root meristem activity. frontiersin.orgembopress.org
Data on the role of specific KUP/HAK/KT transporters in plant development:
| Transporter | Species | Developmental Role(s) | Source |
| AtKUP2 | Arabidopsis | Affects shoot cell size, potentially involved in cell elongation/leaf expansion | nih.govhep.com.cn |
| AtKUP2/6/8 | Arabidopsis | Negatively regulate plant growth and cell size, involved in ABA responses | frontiersin.orgmdpi.com |
| AtKUP4/TRH1 | Arabidopsis | Regulates root hair elongation, involved in polar auxin transport and gravitropism | tcdb.orgfrontiersin.orgmdpi.comnih.govembopress.org |
| AtKUP6 | Arabidopsis | Involved in lateral root initiation and development (auxin/ABA crosstalk) | frontiersin.orgnih.gov |
| AtKUP9 | Arabidopsis | Controls primary root growth under low K+, regulates K+ and auxin homeostasis in root tips | frontiersin.orgembopress.org |
| AtHAK5 | Arabidopsis | Essential for seedling establishment and postgermination growth under low K+ | tcdb.orgwikipedia.org |
| OsHAK1 | Rice | Essential for K-mediated rice growth, affects root and shoot growth | mdpi.comhep.com.cn |
| OsHAK18 | Rice | Mediates phloem K+ loading and redistribution | biorxiv.org |
| GhKT2 | Cotton | Suggested involvement in cell elongation and leaf expansion | hep.com.cn |
Compound Names and PubChem CIDs
Abiotic Stress Responses (e.g., Low K+ Conditions, Salinity, Drought, Oxidative Stress) KUP/HAK/KT transporters are fundamentally involved in plant responses and adaptation to various abiotic stresses, including low K+ availability, salinity, drought, and oxidative stress.researchgate.netnih.govmdpi.comnih.govcabidigitallibrary.orgresearchgate.netMaintaining cellular ion balance and osmotic pressure through efficient K+ transport is critical for plants to cope with these adverse conditions.frontiersin.orgmdpi.comfrontiersin.org
Under low-potassium stress, plants activate high-affinity potassium uptake systems, including specific KUP transporters, to enhance K+ acquisition from the soil. researchgate.netfrontiersin.org For instance, AtHAK5 in Arabidopsis is a major high-affinity K+ uptake transporter induced by K+ deprivation and is capable of taking up K+ at external concentrations below 10 µM. nih.govbiorxiv.org OsHAK1 in rice is also essential for K+ acquisition and transport under various K+ concentrations and is significantly induced by potassium deficiency. frontiersin.orgmdpi.commdpi.com Studies have shown that overexpression of certain HAK/KUP/KT genes, like ZmHAK5 in maize and OsHAK5 in rice, can promote K+ uptake and improve growth under low K+ levels. techscience.com
Salinity stress poses a significant challenge to plants, often leading to ion imbalance due to high external sodium (Na+) concentrations that compete with K+ uptake and can cause K+ leakage from cells. researchgate.netfrontiersin.orgopenagrar.de KUP transporters play a role in maintaining K+ homeostasis under salt stress. frontiersin.orgtechscience.comfrontiersin.org For example, AtKUP2 in Arabidopsis has been shown to enhance salt tolerance by contributing to the maintenance of cellular ion homeostasis and the K+/Na+ ratio. techscience.comfrontiersin.org The expression levels of some KUP/HAK/KT genes, like CeqHAK11 and CeqHAK6, increase under salt treatment, and their overexpression can lead to higher survival rates and better growth under saline conditions. frontiersin.org In grapevine, the expression of VvKUP1 and VvKUP2 increased significantly in roots under salinity stress. openagrar.de
KUP transporters also contribute to drought tolerance. frontiersin.orgnih.gov They are involved in osmotic adjustment by balancing K+ homeostasis, which is fundamental for maintaining turgor pressure and enabling cell expansion during growth under water stress. nih.govfrontiersin.orgnih.gov Some KUPs, such as members of the KUP6 subfamily, are proposed to act as key factors in osmotic adjustment and drought stress responses. frontiersin.orgnih.gov Overexpression of OsHAK1 in rice has been shown to positively regulate responses to drought stress, improving tolerance and enhancing the capability to scavenge reactive oxygen species (ROS), which are often produced under stress conditions, including oxidative stress. frontiersin.orgnih.gov
The involvement of KUP proteins in oxidative stress responses is often linked to their role in maintaining K+ homeostasis, as adequate K+ levels can enhance antioxidant defense mechanisms in plants. researchgate.netfrontiersin.orgnih.gov For instance, AtKUP8 mutants showed lower levels of oxidative damage under heavy metal stress, suggesting a role for KUP8 in mitigating oxidative stress, although the exact mechanism might involve alterations in cellular K+ homeostasis rather than direct heavy metal transport. nih.gov
Research findings highlight the diverse roles of specific KUP transporters in abiotic stress responses:
| KUP Transporter | Plant Species | Abiotic Stress | Observed Role/Phenotype | Source |
|---|---|---|---|---|
| AtHAK5 | Arabidopsis | Low K+ | Major high-affinity K+ uptake transporter, induced by K+ deprivation. | nih.govbiorxiv.org |
| OsHAK1 | Rice | Low K+, Drought | Essential for K+ acquisition and transport, positively regulates drought tolerance. | frontiersin.orgmdpi.commdpi.comfrontiersin.org |
| AtKUP2 | Arabidopsis | Salt | Enhances salt tolerance, maintains K+/Na+ ratio. | techscience.comfrontiersin.org |
| AtKUP6, AtKUP8, AtKUP2 | Arabidopsis | Osmotic/Drought | Play roles in osmotic adjustment and drought survival; potential involvement in K+ efflux in roots. | nih.gov |
| AtKUP8 | Arabidopsis | Heavy Metal (Oxidative Stress) | Contributes to resistance and lower oxidative damage. | nih.gov |
| CeqHAK6, CeqHAK11 | Caragana equibasica | Salt | Increased expression under salt, overexpression enhances tolerance. | frontiersin.org |
Interaction with Auxin Transport Pathways and Plant Architecture KUP transporters are increasingly recognized for their intricate interactions with auxin transport pathways, which significantly influence plant architecture, particularly root development.frontiersin.orgresearchgate.netnih.govAuxin, a key plant hormone, plays a central role in shaping root system architecture by regulating various developmental processes.researchgate.netnih.gov
Several KUP transporters have been implicated in modulating auxin-mediated root growth and development. For example, TINY ROOT HAIR 1 (TRH1), also known as AtKUP4 in Arabidopsis, is a KUP transporter located in root cells that regulates intracellular ionic gradients and polar auxin transport. frontiersin.orgresearchgate.netnih.gov TRH1 is crucial for driving root epidermal differentiation and gravitropic responses. frontiersin.orgresearchgate.netnih.gov Loss of TRH1 function leads to defects in root hair morphology and root agravitropism, which are associated with auxin imbalance in the root apex. researchgate.netnih.gov
AtKUP9 is another KUP transporter in Arabidopsis that influences primary root growth, particularly under low K+ conditions. frontiersin.orgbiorxiv.orgresearchgate.net AtKUP9, localized to the endoplasmic reticulum, is reported to mediate the efflux of both K+ and auxin from the ER into the cytoplasm in quiescent center cells of the root tip. biorxiv.orgresearchgate.net This function is essential for maintaining K+ and auxin homeostasis in these cells, thereby supporting meristem activity and root growth under K+ deficiency. biorxiv.orgresearchgate.net
Furthermore, other KUPs like AtKUP2, AtKUP6, and AtKUP8 have been shown to be involved in the auxin response pathway and play roles in lateral root formation. techscience.comnih.govresearchgate.net Mutations in these KUP genes can affect auxin responses and root architecture. techscience.comnih.govresearchgate.net This suggests a complex interplay where KUP-mediated K+ transport and homeostasis influence auxin distribution and signaling, which in turn affects various aspects of plant development and architecture.
Key interactions include:
TRH1/AtKUP4: Modulates intracellular ionic gradients and polar auxin transport, affecting root hair development and gravitropism. frontiersin.orgresearchgate.netnih.govnih.gov
AtKUP9: Mediates K+ and auxin efflux from the ER in root quiescent center cells, maintaining meristem activity and root growth under low K+. biorxiv.orgresearchgate.net
AtKUP2, AtKUP6, AtKUP8: Involved in auxin response and lateral root formation. techscience.comnih.govresearchgate.net
Tissue-Specific and Developmental Expression Patterns The expression patterns of KUP transporters are often tissue-specific and vary throughout plant development, reflecting their diverse roles in different plant parts and at different growth stages.frontiersin.orgnih.govresearchgate.netnih.govThis differential expression allows plants to regulate K+ uptake, translocation, and distribution precisely where and when it is needed for various physiological processes and developmental programs.
Studies have revealed distinct expression profiles for different members of the KUP/HAK/KT family in various plant species. For instance, in potato, HAK family genes are widely expressed in tissues including roots, stems, leaves, and tubers. frontiersin.org In Moso bamboo, PeHAKs are predominantly expressed at the cell membrane and are mainly found in lateral root primordia. frontiersin.org
Specific examples of tissue-specific expression include:
AtHAK5: Primarily expressed in roots and is a major contributor to root K+ uptake under low external K+ concentrations. nih.govbiorxiv.org
OsHAK1: Highly expressed in the epidermis and vascular cells of the rice root system. mdpi.com
AtKUP9: Highly expressed in roots and specifically in quiescent center cells in root tips of Arabidopsis. frontiersin.orgbiorxiv.org
AtKUP7: Ubiquitously expressed in many organs/tissues of Arabidopsis, with higher expression levels in roots. researchgate.net
AtKUP2: Primarily induced in roots under salt stress. frontiersin.org Also expressed in rapidly growing tissues and involved in cell expansion. openagrar.de
AtKUP6: Expression detected in guard cells and vascular tissues. nih.gov
MdHAKs (in apple rootstock): Several members show strong root-specific expression, with expression levels sharply upregulated during adventitious root formation under K+ treatment. frontiersin.org
SpuHAKs (in willow): Predominantly expressed in stems, with varying expression levels in other tissues. nih.gov
Developmental regulation of KUP gene expression is also observed. For example, the expression of certain MdHAKs is upregulated during specific phases of adventitious root formation. frontiersin.org This suggests that KUP transporters play roles in developmental processes requiring localized or temporally regulated K+ transport.
Regulatory Mechanisms of KUP Transporter Activity The activity of KUP transporters is tightly regulated at multiple levels, including transcriptional and post-translational modifications, to ensure proper K+ homeostasis in response to changing environmental conditions and developmental cues.frontiersin.orgbiorxiv.orgnih.gov
Transcriptional Regulation of KUP Gene Expression Transcriptional regulation is a primary mechanism controlling the abundance of KUP transporters. The expression of many KUP/HAK/KT genes is regulated at the transcriptional level, contributing to alterations in root cell membrane potential under different growth conditions.nih.gov
Identification of Regulatory Elements and Transcription Factors The promoter regions of KUP genes contain various cis-acting regulatory elements that are recognized by specific transcription factors, mediating their responsiveness to environmental signals and developmental cues.mdpi.comnih.govnih.govAnalysis of these promoter regions has identified elements associated with stress responses, hormone responses, and nutrient availability.mdpi.comnih.gov
Several transcription factors have been identified as regulators of KUP gene expression. These factors can act as either positive or negative regulators in response to external K+ supply and stress conditions. nih.gov For instance, in Arabidopsis, the transcription factors bHLH122 and WRKY33 have been identified as direct regulators of AtKUP2 expression, contributing to salt tolerance. frontiersin.org Other transcription factors, such as AP2/ERF, have been implicated in regulating the expression of KUP genes like AtHAK5 in response to low potassium, ROS, and ethylene (B1197577) signals. researchgate.net
Research findings on regulatory elements and transcription factors include:
Promoter cis-acting elements: Identified in SpuHAK genes in willow, associated with stress response, hormone response, circadian regulation, and nutrition/development. nih.gov Similar elements found in Vigna radiata K+ transport genes. mdpi.com
bHLH122 and WRKY33: Direct regulators of AtKUP2 expression in Arabidopsis, involved in salt tolerance. frontiersin.org
AP2/ERF: Influences AtHAK5 expression in Arabidopsis in response to low K+, ROS, and ethylene. researchgate.net
RAP2.11 and RSL5: Transcription factors involved in root hair development, potentially interacting with TRH1/KUP4 pathways. nih.gov
ERF53 and WRKY51: Transcription factors overrepresented upon restoration of root gravitropism by TRH1, supporting involvement in gravitropic control. nih.gov
Responses to External Potassium Supply and Stress Conditions The transcriptional regulation of KUP genes is highly responsive to external potassium availability and various stress conditions.nih.govmpg.defishersci.caThis allows plants to adjust their K+ uptake and transport capacity according to the environmental K+ levels and the presence of stressors.
Under low external K+ concentrations, the expression of high-affinity KUP transporters like AtHAK5 and OsHAK1 is dramatically induced to enhance K+ acquisition. nih.govbiorxiv.orgmdpi.commdpi.com Conversely, under high K+ conditions, the expression of some high-affinity transporters may be downregulated, while other KUPs involved in low-affinity transport or internal distribution might be regulated differently. nih.govfrontiersin.org
Abiotic stresses such as salinity, drought, and oxidative stress also trigger changes in KUP gene expression. nih.govmdpi.comfrontiersin.orgopenagrar.defrontiersin.orgnih.gov For example, AtKUP2 and AoKUP2 are induced by salt stress. frontiersin.org Transcript levels of OsHAK1 are transiently elevated by water deficit. frontiersin.org In willow, SpuHAK genes show differential expression patterns in response to K+ deficiency, drought, and salt stresses. nih.gov The expression of VvKUP1 and VvKUP2 in grapevine roots increases under salinity. openagrar.de
However, not all KUP transporters are transcriptionally regulated in response to K+ deficiency or stress in the same manner. Some members, particularly those in certain phylogenetic clusters, may show constitutive expression or be regulated by other signals. frontiersin.orgresearchgate.net This differential regulation of various KUP family members contributes to the complexity and robustness of the plant's K+ homeostasis system.
Examples of transcriptional responses: | KUP Transporter | Plant Species | Condition | Transcriptional Response | Source | | :-------------- | :------------ | :------------------ | :----------------------- | :----- | | AtHAK5 | Arabidopsis | Low K+ | Dramatically induced. | nih.govbiorxiv.org | | OsHAK1 | Rice | Low K+, Drought | Induced by K+ deficiency, transiently elevated by water deficit. | mdpi.commdpi.comfrontiersin.org | | AtKUP2 | Arabidopsis | Salt | Induced. | frontiersin.org | | AoKUP2 | Avicennia officinalis | Salt | Induced. | frontiersin.org | | SpuHAKs | Willow | K+ deficiency, Drought, Salt | Differentially responsive, often enhanced by K+ deficiency and salt. | nih.gov | | VvKUP1, VvKUP2 | Grapevine | Salinity | Increased expression in roots. | openagrar.de | | AtKUP12 | Arabidopsis | K+ deficiency, Salt | Induced. techscience.com | | HvHAKs | Barley | Salt, Hyperosmotic, K+ deficiency | Up-regulated. nih.gov |
Post-Translational Modifications
Post-translational modifications, particularly phosphorylation, play a significant role in regulating the activity and function of KUP/HAK/KT transporters. nih.govresearchgate.netcsic.es
Phosphorylation by Kinase Complexes (e.g., CIPK-CBL)
Phosphorylation is a common mechanism for regulating the activity of KUP/HAK/KT transporters. csic.es In plants, the phosphorylation of these transporters by CIPK-CBL complexes has been reported to activate their function in K⁺ uptake. nih.govresearchgate.net For example, Arabidopsis AtHAK5 is known to be phosphorylated by the CBL-interacting protein kinase 23 (CIPK23). csic.eswhiterose.ac.uk This phosphorylation event enhances the K⁺ transport capacity of AtHAK5. csic.es Specific serine residues, such as S35 in AtHAK5, have been identified as targets for CIPK23-mediated phosphorylation, and the presence or absence of this residue may determine whether a transporter is regulated by CIPK23-like proteins. csic.es Other CIPK kinases, such as AtCIPK1 and AtCIPK9, have also been shown to activate AtHAK5-mediated K⁺ uptake. csic.es
Functional Implications of Phosphorylation
Phosphorylation of KUP/HAK/KT transporters has direct functional implications, primarily related to the modulation of their transport activity and, in some cases, their trafficking. researchgate.netcsic.esnih.gov Phosphorylation by CIPK-CBL complexes can lead to the activation of transporters, facilitating increased K⁺ uptake, particularly under conditions of potassium starvation. nih.govresearchgate.net For instance, phosphorylation of AtHAK5 by AtCIPK23, in conjunction with an activation domain, is proposed to release an autoinhibitory domain, thereby activating the transporter's K⁺ pathway. csic.esoup.com This regulatory mechanism ensures efficient potassium acquisition when the external concentration is low. researchgate.net Phosphorylation-based regulation can also influence the trafficking of transporters to the plasma membrane, further impacting their functional availability for K⁺ uptake. researchgate.net Conversely, under high potassium stress, phosphorylation can prevent the trafficking and functional activation of some transporters, helping to prevent potassium-induced toxicity. researchgate.net
Allosteric Regulation and Ligand Binding (e.g., Cyclic di-AMP)
Beyond phosphorylation, KUP/HAK/KT transporters can also be subject to allosteric regulation through the binding of specific ligands. uq.edu.au Cyclic di-AMP (c-di-AMP), a second messenger molecule found in bacteria, has been identified as an allosteric regulator of KUP/HAK/KT family proteins in these organisms. uq.edu.aunih.govasm.orgresearchgate.net In bacteria like Lactococcus lactis, KupA and KupB proteins, which belong to the KUP/HAK/KT family, are capable of binding c-di-AMP. asm.orgresearchgate.net The binding of c-di-AMP to these transporters inhibits their high-affinity K⁺ transport activities. nih.govasm.orgresearchgate.net This regulatory mechanism involving c-di-AMP plays a role in bacterial potassium homeostasis and adaptation to osmotic stress. nih.govasm.orgoup.com While the role of cyclic di-AMP as a direct regulator of plant KUP/HAK/KT transporters is not as extensively documented as in bacteria, the principle of allosteric regulation through ligand binding represents a potential layer of control for these transporters.
Trans-Inhibition and Other Feedback Mechanisms
KUP/HAK/KT transporters are also subject to feedback mechanisms, including trans-inhibition, which help regulate potassium uptake and maintain cellular ion homeostasis. Trans-inhibition occurs when the accumulation of the transported ion (K⁺) inside the cell inhibits the transporter's activity. This mechanism helps prevent excessive ion accumulation and potential toxicity. While the specific molecular details of trans-inhibition in KUP/HAK/KT transporters are still being elucidated, the general principle involves intracellular potassium levels influencing the conformation or activity of the transporter. Additionally, the expression of KUP/HAK/KT genes can be regulated at the transcriptional level in response to external and internal potassium concentrations, providing another layer of feedback control. nih.govnih.gov Low external K⁺ concentration, for example, can upregulate the expression of several KUP/HAK/KT genes, including those encoding high-affinity transporters like AtHAK5, to enhance potassium acquisition. nih.govoup.com This transcriptional regulation, coupled with post-translational modifications and potential trans-inhibition, contributes to the sophisticated control of potassium uptake and distribution in organisms expressing these transporters.
Subcellular Localization and Trafficking
The proper function of KUP/HAK/KT transporters relies on their correct subcellular localization and trafficking to the appropriate membranes. nih.govresearchgate.net In plants, KUP/HAK/KT transporters are primarily located in the plasma membrane, where they mediate the uptake of potassium from the external environment. geneticsmr.orgnih.gov Studies using techniques like promoter-GUS assays have shown tissue-specific expression patterns and localization that can change depending on the plant's potassium status. nih.gov For instance, the expression of AtKUP9 in Arabidopsis is upregulated in older leaves under potassium-depleted conditions and its expression pattern shifts from the leaf blade to the petioles, suggesting a role in potassium translocation. nih.gov
The trafficking of these transporters to the plasma membrane involves complex cellular processes, including synthesis in the endoplasmic reticulum and passage through the Golgi apparatus. researchgate.netnih.gov While research on the specific trafficking mechanisms of KUP/HAK/KT transporters is ongoing, studies on other ion channels and transporters indicate that processes involving molecular motors, anchoring proteins, and post-translational modifications can influence their delivery and insertion into the target membrane. nih.govnih.gov Protein phosphorylation, as discussed earlier, has been implicated in facilitating the trafficking of some transporters to the plasma membrane, particularly under conditions of nutrient starvation. researchgate.net
Evolutionary and Comparative Genomics of the KUP/HAK/KT Family
Evolutionary and comparative genomic studies of the KUP/HAK/KT family provide insights into their origins, diversification, and functional conservation across different species. nih.govgeneticsmr.orgdergipark.org.trnih.govaustinpublishinggroup.com Genes encoding KUP/HAK/KT transporters are present in the genomes of plants, bacteria, and fungi, but are notably absent in Protista and Animalia, suggesting a crucial role in organisms that interact directly with environments where potassium concentrations can be low and fluctuating. nih.govfrontiersin.orgnih.gov The ubiquitous presence of these genes in plants, ranging from green algae to angiosperms, underscores their importance for nutrient acquisition and adaptation to terrestrial life. nih.gov
Comparative genomic analyses have revealed significant variation in the number of KUP/HAK/KT genes among different plant species, which is often attributed to gene duplication events, including tandem and segmental duplications. nih.govresearchgate.netfrontiersin.org These duplications, followed by diversification, likely contributed to the functional diversity observed within the family, allowing members to specialize in different aspects of potassium transport and related processes. geneticsmr.orgfrontiersin.org Phylogenetic studies help classify KUP/HAK/KT proteins into distinct clades, reflecting their evolutionary relationships. mdpi.comgeneticsmr.orgnih.govfrontiersin.org While some functional characteristics appear conserved across species, such as the mediation of high-affinity K⁺ uptake by members of certain clades, there can also be variations in physiological functions and even the absence of entire sub-clades in some species. nih.govfrontiersin.org Analyzing conserved motifs and structural features across different species further aids in understanding the structural basis of their function and evolutionary history. mdpi.comresearchgate.net
Data Table: Examples of KUP/HAK/KT Gene Family Members and Count in Different Species
| Species | Common Name | Number of KUP/HAK/KT Genes | Clades/Subgroups Identified | Key Functions Mentioned | Source |
| Arabidopsis | Thale Cress | 13 | 4 major clusters | K⁺ uptake, translocation, salt tolerance, cell expansion | mdpi.comnih.govnih.govfrontiersin.org |
| Oryza sativa | Rice | 27 | - | K⁺ absorption, transport, salt tolerance | mdpi.comnih.govfrontiersin.org |
| Phyllostachys edulis | Moso Bamboo | 41 | 4 distinct clusters | K⁺ uptake, transport, abiotic stress response, hormone induction | researchgate.netfrontiersin.org |
| Prunus persica | Peach | 16 | 3 groups | K⁺ uptake, transport, growth, development, stress responses | geneticsmr.org |
| Gossypium hirsutum | Upland Cotton | 45 | 4 clusters | K⁺ transport, growth, development, abiotic stress responses | nih.gov |
| Gossypium raimondii | D Genome Cotton | 24 | - | K⁺ transport, growth, development | nih.gov |
| Lactococcus lactis | - | - | - | High-affinity K⁺ uptake (inhibited by c-di-AMP) | asm.orgresearchgate.net |
Note: The number of genes can vary slightly depending on the specific genome assembly and annotation used in different studies.
Phylogenetic Relationships and Clade Diversification Across Species
Phylogenetic analysis of the KUP/HAK/KT family reveals diversification across different species and the presence of distinct clades. Studies consistently classify members of this family into four main clusters or groups, typically designated as Clusters I, II, III, and IV. nih.govnih.govresearchgate.netresearchgate.netnih.gov This clustering is observed in various plant species, including Arabidopsis, rice, maize, potato, pepper, and trifoliate orange, as well as in fungi like Schwanniomyces occidentalis and Candida albicans, and bacteria like Escherichia coli. nih.govwikipedia.orgfrontiersin.orgnih.govresearchgate.netresearchgate.netmdpi.commdpi.com
While many plant KUP/HAK/KT proteins cluster together, the Hak1 proteins from yeast and the KUP proteins from Gram-positive and Gram-negative bacteria are more distantly related on the phylogenetic tree. tcdb.orgwikipedia.org This suggests an early divergence of the family across different kingdoms. Within plants, the diversification into four main clades appears to have occurred early in the evolution of land plants (embryophytes). nih.gov
Studies in specific species illustrate this phylogenetic structure. For instance, in potato (Solanum tuberosum), 24 identified StHAK genes were classified into four distinct clusters based on phylogenetic analysis. frontiersin.org Similarly, in Moso bamboo (Phyllostachys edulis), 41 PeHAK genes were grouped into four clusters. frontiersin.orgnih.gov Phylogenetic trees constructed using sequences from multiple plant species like trifoliate orange, rice, and Arabidopsis also show the clear separation into these four clades. mdpi.com
The distribution of members within these clades can vary between species. For example, in trifoliate orange, Cluster I contains four members, Cluster II contains five, Cluster III contains seven, and Cluster IV contains two. mdpi.com In tea plant (Camellia sinensis), 21 CsHAKs were distributed as 4 in Cluster I, 8 in Cluster II, 4 in Cluster III, and 5 in Cluster IV. researchgate.net
Interactive Table 1: Distribution of KUP/HAK/KT Genes in Different Plant Species
| Species | Number of KUP/HAK/KT Genes | Phylogenetic Clusters |
| Arabidopsis thaliana | 13 researchgate.netmdpi.com | I, II, III, IV nih.govmdpi.com |
| Oryza sativa (Rice) | 27 nih.govresearchgate.net | I, II, III, IV mdpi.com |
| Zea mays (Maize) | 27 researchgate.net | I, II, III, IV frontiersin.org |
| Solanum tuberosum (Potato) | 24 frontiersin.org | Four clusters frontiersin.org |
| Phyllostachys edulis (Moso bamboo) | 41 frontiersin.orgnih.gov | Four clusters frontiersin.orgnih.gov |
| Poncirus trifoliata (Trifoliate orange) | 18 mdpi.com | I, II, III, IV mdpi.com |
| Capsicum annuum (Pepper) | 20 nih.gov | I, II, III, IV nih.gov |
| Triticum aestivum (Wheat) | 56 nih.govmdpi.com | I, II, III, IV researchgate.net |
| Camellia sinensis (Tea plant) | 21 researchgate.net | I, II, III, IV researchgate.net |
| Vigna radiata (Mung bean) | 13 mdpi.com | - |
| Populus sp. (Poplar) | 31 nih.govnih.gov | I, II, III, IV nih.gov |
| Citrullus sp. (Watermelon) | 14 (per species) nih.gov | Four groups nih.gov |
| Prunus persica (Peach) | 16 geneticsmr.org | Three groups geneticsmr.org |
Note: This table is intended to be interactive, allowing for sorting and filtering in a dynamic environment.
Gene Duplication Events and Family Expansion (e.g., Whole-Genome Duplication, Segmental and Tandem Duplications)
Gene duplication events have played a significant role in the expansion and diversification of the KUP/HAK/KT gene family in plants. nih.govnih.govmdpi.com Common mechanisms contributing to this expansion include whole-genome duplication (WGD), segmental duplication, and tandem duplication. nih.govmdpi.comnih.gov
Studies in various plant species have identified the prevalence of these duplication events. For instance, in Poplar (Populus sp.), 31 KT/HAK/KUP genes were identified, including six pairs of tandem duplicated and eight pairs of segmental duplicated paralogs, indicating the contribution of both types of events to the family's expansion in this species. nih.govnih.gov
In Moso bamboo, collinearity analysis revealed gene duplications, including both tandem and segmental duplications, which were suggested to have resulted from purifying selection. frontiersin.orgnih.gov Similarly, in pepper (Capsicum annuum), whole-genome triplication was proposed to have contributed to the expansion of the CaHAK gene family. nih.gov Segmental duplication was identified as the primary driving force behind the expansion of the KT/HAK/KUP family in Citrullus species, also subjected to purifying selection. nih.gov
While duplication events are common, their specific contribution can vary. In potato, no significant tandem or segmental duplication gene pairs were identified within the genome, although syntenic relationships with other species indicated orthologous gene pairs. frontiersin.org In contrast, the rice HAK gene family expanded through a combination of segmental, tandem, and proximal duplication. publish.csiro.au
Interactive Table 2: Gene Duplication Events in KUP/HAK/KT Family Expansion
| Species | Duplication Events Reported | Primary Mechanism (if specified) |
| Poplar | Tandem duplications (6 pairs), Segmental duplications (8 pairs) nih.govnih.gov | Segmental and Tandem Duplication nih.gov |
| Moso bamboo | Tandem and Segmental duplications frontiersin.orgnih.gov | Purifying selection frontiersin.orgnih.gov |
| Pepper | Whole-genome triplication, Synteny with other species nih.gov | Whole-genome triplication nih.gov |
| Citrullus sp. | Segmental duplication nih.gov | Segmental duplication nih.gov |
| Potato | No significant tandem or segmental duplications within genome frontiersin.org | - |
| Rice | Segmental, tandem, and proximal duplication publish.csiro.au | Combinatorial mechanism publish.csiro.au |
| Mung bean | Tandem duplications (5), Segmental duplications (2) mdpi.com | - |
Note: This table is intended to be interactive, allowing for sorting and filtering in a dynamic environment.
Conservation of Gene Structure and Conserved Motifs
The KUP/HAK/KT family members generally exhibit conserved gene structures and contain characteristic conserved motifs and domains. nih.govmdpi.comnih.govmdpi.comfishersci.ca A typical feature is the presence of a conserved 'K_trans' domain (PF02705), which confirms their classification within this family. frontiersin.orgmdpi.com This domain is specific to K+ transporter across phyla. mdpi.com
Analysis of gene structure often reveals conserved exon-intron organization, particularly within the same phylogenetic clusters. nih.govresearchgate.netnih.gov For example, in pepper, most HAK/KUP/KT genes contain 8 to 12 exons, and highly conserved exon/intron structures are observed within the same cluster. nih.gov This conservation in gene structure has also been noted in other species like Arabidopsis, rice, tea tree, and cassava. mdpi.com
Conserved motifs are also a hallmark of this protein family. Studies utilize tools like MEME to identify these motifs within the protein sequences. frontiersin.orgnih.govresearchgate.net In pepper, 20 conserved motifs were identified, which were relatively highly conserved among family members, consistent with the exon-intron structures. nih.gov A highly conserved K-transport domain motif, GVVYGDLGTSPLY, has been identified in pepper and tea plant HAK/KUP/KT proteins. nih.govresearchgate.net In trifoliate orange, ten conserved motifs were identified, with motifs 1 and 3 being present in all members, suggesting they are core motifs for maintaining K+ transport function. mdpi.com
The proteins typically possess 10 to 14 transmembrane (TM) domains, with a notable long loop located in the second to third transmembrane region. frontiersin.orgnih.govresearchgate.netnih.gov Subcellular localization studies generally indicate that KUP/HAK/KT proteins are predominantly located at the plasma membrane, consistent with their role in transporting ions across the cell membrane. frontiersin.orgnih.govfrontiersin.org Some studies also suggest localization to other organelles like the tonoplast and endoplasmic reticulum. researchgate.net
Orthologous and Paralogous Gene Evolution
The evolution of the KUP/HAK/KT family involves both orthologous and paralogous relationships, arising from speciation and gene duplication events, respectively. nih.govmdpi.com Orthologous genes in different species evolve from a common ancestral gene and typically retain similar functions. Paralogous genes, on the other hand, arise from gene duplication within a single genome and can diverge in function over time.
Synteny analysis, which compares gene order and location across different genomes, is used to identify orthologous gene pairs. frontiersin.orgnih.gov For example, syntenic analysis between potato and eight other species identified a total of 91 orthologous gene pairs, with varying numbers of pairs found with different species like soybean, cassava, Arabidopsis, and rice. frontiersin.org In pepper, syntenic analysis revealed 27 syntenic gene pairs with orthologs in four other species, including tomato, eggplant, grape, and Arabidopsis. nih.gov The close alignment of gene numbers and chromosomal positions of HAK/KUP/KT genes in solanaceous species like pepper, tomato, and eggplant suggests high conservation during evolutionary divergence. nih.gov
Paralogous genes within the KUP/HAK/KT family often arise from the duplication events discussed earlier (segmental and tandem duplications). nih.govnih.gov The evolution of these paralogs can involve purifying selection, which maintains the gene's function, or asymmetric evolutionary rates, where one duplicate evolves faster than the other, potentially leading to functional divergence. nih.govnih.gov Studies in Poplar, for instance, identified paralogous pairs resulting from segmental and tandem duplications, with evidence of purifying selection acting on these duplicates and asymmetric evolutionary rates in some pairs. nih.govnih.gov
The presence of both orthologs and paralogs within the KUP/HAK/KT family highlights the complex evolutionary history of these transporters, driven by both species divergence and gene duplication, contributing to the functional diversity observed in different organisms.
Diversification of Physiological Functions in Different Lineages
The KUP/HAK/KT family of potassium transporters exhibits a remarkable diversification of physiological functions across different lineages, reflecting their adaptation to the specific needs of various organisms. While their primary role is potassium transport, members of this family have evolved to participate in a wide range of processes beyond basic nutrient uptake. frontiersin.orgidrblab.net
In plants, the KUP/HAK/KT family is crucial for potassium acquisition from the soil, translocation within the plant, and maintaining cellular potassium homeostasis. frontiersin.orgresearchgate.netbiorxiv.org Different members of the family can have distinct roles and expression patterns, contributing to high-affinity or low-affinity potassium uptake depending on external potassium concentrations. mdpi.commdpi.comfrontiersin.org For example, AtHAK5 in Arabidopsis thaliana is a major transporter for high-affinity K+ uptake, particularly under low-potassium conditions. frontiersin.orgbiorxiv.org OsHAK1 in rice also plays a key role in K+ absorption and is essential for growth under varying potassium concentrations. mdpi.commdpi.com
Beyond nutrient uptake, plant KUP/HAK/KT transporters are involved in various developmental processes. TINY ROOT HAIR 1 (TRH1), an Arabidopsis KUP/HAK/KT transporter, influences root epidermal differentiation and gravitropic responses by regulating intracellular ionic gradients and polar auxin transport. frontiersin.org AtKUP9 in Arabidopsis affects primary root growth under low-K+ conditions. frontiersin.org Some KUP/HAK/KT transporters have also been linked to cell size regulation, although their effect on cell size may not always be solely attributed to changes in potassium homeostasis. nih.gov
Furthermore, KUP/HAK/KT transporters are implicated in plant responses to abiotic stresses, including salt and drought stress. frontiersin.orgfrontiersin.orgnih.govmdpi.comfrontiersin.org Their ability to transport potassium and maintain ion balance is vital for osmotic adjustment and mitigating the negative effects of stress. researchgate.netfrontiersin.org Overexpression of certain KUP/HAK/KT genes has been shown to enhance salt tolerance in plants by improving potassium accumulation and maintaining a favorable K+/Na+ ratio. mdpi.commdpi.com
In fungi, KUP/HAK/KT transporters are important for potassium nutrition, particularly in nutrient-poor environments. nih.govmdpi.com The Hak1 transporter in the yeast Schwanniomyces occidentalis is crucial for high-affinity potassium uptake and enables the organism to accumulate potassium against a steep concentration gradient. nih.govmdpi.com In Candida albicans, CaHAK1 is essential for growth at limiting potassium concentrations under acidic conditions due to its role in potassium transport. mdpi.com
In bacteria, such as Escherichia coli, the this compound functions as a constitutive low-affinity potassium uptake system, operating as a K+/H+ symporter. tcdb.orgwikipedia.org This highlights a conserved symport mechanism within the family across different kingdoms. tcdb.orgwikipedia.org
While primarily potassium transporters, some members of the KUP/HAK/KT family have been shown to transport other alkali cations like sodium (Na+) and cesium (Cs+) under certain conditions, contributing to the maintenance of ion homeostasis. nih.gov
The Human Kup Zinc Finger Protein
Genetic Identification and Chromosomal Localization
The human gene encoding the KUP protein was identified through the isolation of a human cDNA. nih.govnih.gov This gene is highly conserved across mammalian species. nih.govnih.gov Genetic mapping studies have localized the KUP gene to region q23-q24 on the long arm of human chromosome 14. nih.govnih.govosti.gov
Proposed Biological Role as a Transcription Factor
Based on the presence of C2H2 zinc finger domains, which are characteristic of many transcription factors, and its ability to bind DNA, the this compound is proposed to function as a transcription factor. nih.govnih.govoup.comnih.gov Transcription factors play a crucial role in regulating gene expression by binding to specific DNA sequences in regulatory regions. oup.comfrontiersin.org The resemblance of KUP's zinc fingers to those of the Krüppel family, known transcription factors involved in development and growth regulation, further supports this proposed role. nih.govnih.govnih.govahajournals.org The precise DNA motif recognized by the this compound, however, requires further determination. nih.govnih.gov
Expression Patterns in Mammalian Tissues (e.g., Hematopoietic Cells, Testis)
Studies on the expression patterns of the KUP gene in mammalian tissues have shown that it is expressed mainly in hematopoietic cells and testis. uniprot.orgnih.govnih.gov While its expression is observed in these tissues, it has not been found to be significantly higher in various transformed cells tested compared to normal corresponding tissues. nih.govnih.gov Research on other proteins, such as UPF3A, also highlights high expression in the testis, suggesting this tissue has unique expression profiles for certain proteins. biorxiv.org Expression analysis in different tissues is a common approach to understanding protein function and potential roles in specific cell types or developmental processes. proteinatlas.orgbiorxiv.org
Uncharacterized Functions and Regulatory Networks
Despite the identification of the KUP gene and some of its structural features and expression patterns, the precise function of the this compound and the regulatory networks in which it participates remain largely uncharacterized. nih.govnih.gov As a putative transcription factor, KUP is expected to be involved in gene regulatory networks, which are complex systems of interactions between transcription factors, target genes, and other regulatory molecules that control gene expression. nih.govnih.govuit.noresearchgate.netfz-juelich.de Elucidating the specific genes regulated by KUP and the upstream signals or proteins that control its activity are key areas for future research. Understanding these regulatory networks is essential for comprehending the biological processes influenced by KUP.
Research Methodologies and Approaches for Kup Proteins
Genetic Approaches
Genetic approaches are fundamental to understanding the in vivo roles of KUP proteins. These methods involve manipulating the genes encoding KUP transporters to observe the resulting phenotypic changes.
Gene Knockout and T-DNA Insertion Line Analysis
Gene knockout is a powerful technique to eliminate the function of a specific gene, allowing researchers to infer its role by observing the consequences of its absence. In plants, T-DNA insertion mutagenesis is a widely used method for generating knockout lines cd-genomics.comjbiochemtech.com. T-DNA, a segment of DNA from the Agrobacterium tumefaciens Ti plasmid, can integrate into the plant genome, disrupting gene sequences cd-genomics.com.
Analysis of T-DNA insertion lines for KUP genes involves identifying lines with insertions within or near the coding region of a specific KUP gene researchgate.netnih.gov. These insertions can lead to a loss-of-function allele, either by disrupting transcription or causing premature translation termination jbiochemtech.com. Researchers use PCR-based screening and Southern blot analysis to confirm the presence and location of the T-DNA insert and to identify homozygous mutant lines nih.gov. Studies on Arabidopsis thaliana have shown that T-DNA insertions in the protein-coding region can result in a gene knockout at a high frequency jbiochemtech.comresearchgate.net. Even insertions in promoter regions or introns can significantly affect gene expression jbiochemtech.comresearchgate.net.
Analysis of kup knockout mutants has provided insights into the specific roles of individual KUP transporters. For example, examining a triple mutant of Arabidopsis kup2 kup6 kup8 suggested these KUPs function as potassium effluxers in roots nih.gov. Studies on Arabidopsis kup9 mutants have indicated its role in potassium distribution in roots and leaves under low potassium stress and its involvement in cesium transport researchgate.netnih.gov.
Heterologous Expression Systems (e.g., in E. coli, yeast, Arabidopsis thaliana)
Heterologous expression systems are valuable tools for studying the transport activity and characteristics of KUP proteins in a controlled environment outside their native organism physiology.org. Expressing KUP genes in organisms deficient in their own potassium uptake systems allows researchers to isolate and measure the activity of the introduced plant transporter physiology.orgfrontiersin.org.
Escherichia coli and yeast (Saccharomyces cerevisiae) mutants with deficiencies in their native potassium transport systems (e.g., E. coli LB2003 lacking Kdp, Trk, and Kup systems, or yeast trk1 trk2 mutants) are commonly used hosts for heterologous expression of plant KUPs physiology.orgfrontiersin.orgpolito.it. When a plant KUP gene is expressed in these mutants, successful complementation of the potassium uptake deficiency indicates that the plant protein functions as a potassium transporter physiology.orgfrontiersin.org. This approach has been used to confirm the potassium uptake activities of various Arabidopsis KUPs, including AtKUP1, AtKUP4, AtKUP5, AtKUP6, AtKUP7, AtKUP10, and AtKUP11 nih.govphysiology.orgfrontiersin.orgnih.gov.
While Xenopus oocytes have also been used for heterologous expression of ion channels, KUP transporters have not consistently shown current generation in this system, potentially due to the absence of necessary signaling components present in bacterial and yeast systems frontiersin.org.
Heterologous expression allows for detailed functional characterization, such as determining transport kinetics (e.g., high- or low-affinity uptake) and ion selectivity physiology.orgnih.gov. For instance, expressing AtKUP1 in yeast revealed a biphasic potassium uptake pattern, suggesting it functions in both high- and low-affinity transport nih.gov.
Mutagenesis Studies for Functional Residue Identification
Mutagenesis studies are employed to identify specific amino acid residues critical for the function, structure, or regulation of KUP proteins bioinnovatise.com. By introducing targeted mutations within the KUP gene sequence and analyzing the effects on protein function, researchers can pinpoint important residues or domains nih.govfrontiersin.org.
Site-directed mutagenesis allows for the systematic alteration of specific amino acid positions bioinnovatise.com. This can be guided by sequence alignments to identify conserved residues across different KUP proteins or through techniques like Evolutionary Trace (ET) analysis, which predicts functionally important residues based on evolutionary conservation and divergence nih.govnih.gov.
Functional analysis of mutated KUP proteins, often performed in heterologous expression systems or by reintroducing the mutated gene into kup mutant plants, can reveal the impact of the mutation on potassium transport activity, ion selectivity, or protein localization nih.gov. For example, mutagenesis combined with structural data and functional assays has been used to identify residues involved in the transport mechanism of KUP proteins biorxiv.org. Deep mutational scanning, which analyzes the effects of a large number of point mutations, can also provide insights into functionally significant positions frontiersin.org.
Molecular Biology Techniques
Molecular biology techniques are essential for the isolation, characterization, and analysis of KUP genes and their expression.
Gene Cloning and Sequence Analysis
Cloning of KUP genes involves isolating the DNA sequence encoding a specific KUP protein nii.ac.jppakbs.org. This is often achieved by using techniques such as PCR amplification or screening cDNA libraries nii.ac.jppakbs.org. Once cloned, the gene sequence is determined through sequencing nii.ac.jppakbs.org.
Sequence analysis of KUP genes and the predicted protein sequences provides valuable information. This includes determining the open reading frame (ORF), predicting the amino acid sequence, calculating molecular weight and isoelectric point, and identifying conserved domains and motifs nii.ac.jppakbs.orgfrontiersin.org. Comparing KUP sequences across different plant species and with transporters from other organisms (bacteria, fungi) helps in understanding their evolutionary relationships and identifying conserved regions likely important for function researchgate.netnii.ac.jpgeneticsmr.org. Phylogenetic analysis groups KUP proteins into clusters based on sequence similarity, which can correlate with functional characteristics or evolutionary history researchgate.netfrontiersin.orggeneticsmr.org. Analysis of gene structure, including exon-intron organization, also contributes to understanding the evolution and potential regulation of KUP genes frontiersin.orgnih.gov.
Bioinformatic tools and databases are extensively used for sequence analysis, motif identification, and phylogenetic tree construction researchgate.netfrontiersin.orggeneticsmr.org.
Real-Time RT-PCR for Gene Expression Profiling
Real-Time Reverse Transcription PCR (RT-PCR), also known as quantitative RT-PCR (qRT-PCR), is a sensitive and widely used technique to measure the expression levels of specific genes in different tissues, developmental stages, or under various environmental conditions frontiersin.orgfrontiersin.orgnih.govd-nb.info. This technique quantifies mRNA levels, providing insights into when and where KUP genes are transcribed.
For KUP proteins, RT-PCR has been used to profile the expression of individual KUP genes in different plant organs such as roots, leaves, siliques, and flowers frontiersin.orgnih.govresearchgate.net. These studies have revealed that many KUP genes are expressed in multiple tissues, although some may show more limited or specific expression patterns nih.gov.
RT-PCR is also crucial for studying how KUP gene expression is affected by environmental factors, particularly nutrient availability like potassium levels, and abiotic stresses such as drought, salt, cold, and osmotic stress frontiersin.orgnih.govfrontiersin.orgd-nb.info. For example, studies have shown that the expression of certain KUP genes is induced under low potassium conditions nih.govfrontiersin.org. The 2−ΔΔCt method is commonly used to calculate the relative expression levels of target genes normalized against reference genes (housekeeping genes) with stable expression frontiersin.orgfrontiersin.org.
Data from RT-PCR experiments, often presented as relative expression levels, can be correlated with phenotypic observations in mutant lines or plants subjected to different conditions to understand the physiological relevance of specific KUP genes d-nb.info.
Promoter Analysis and Cis-Regulatory Element Identification
Promoter analysis is a key method for understanding the transcriptional regulation of KUP genes. This involves examining the DNA sequences upstream of the coding region to identify cis-regulatory elements – short DNA sequences that are binding sites for transcription factors and influence gene expression. Studies in various plant species, including potato (Solanum tuberosum L.), cotton (Gossypium hirsutum), and Moso bamboo (Phyllostachys edulis), have utilized bioinformatic tools like PlantCARE to predict these elements within KUP gene promoters frontiersin.orgfrontiersin.orgnih.govnih.govresearchgate.net.
Analysis of potato StHAK gene promoters, for instance, identified a total of 533 cis-elements within the 2000-bp upstream region, categorized into hormone-responsive (22.1%), stress-responsive (15.0%), light-responsive (55.4%), and development/tissue-specificity (7.5%) elements frontiersin.org. Similarly, in Moso bamboo PeHAK promoters, the most abundant category was promoter/enhancer elements (52%), followed by stress (14%), hormone response (14%), development/tissue specificity (12%), and light responsiveness (8%) frontiersin.org. These findings suggest that KUP gene expression is regulated by a complex interplay of environmental signals, developmental cues, and hormonal influences. For example, many GhPOT (Gossypium hirsutum KUP/HAK/KT) promoters contain elements like ABRE, MYB, and MBS, which are associated with drought stress response, and their expression is upregulated under drought conditions nih.gov.
Biochemical and Biophysical Techniques
Biochemical and biophysical methods are essential for characterizing the function and structure of KUP proteins.
In Vivo and In Vitro Transport Assays
Transport assays are fundamental to demonstrate the ability of KUP proteins to transport potassium ions across membranes and to determine their kinetic properties.
In Vivo Assays: These assays are conducted in living organisms or cells. Heterologous expression in yeast mutants deficient in potassium uptake is a common in vivo approach to assess the ability of a this compound from another organism to complement the deficiency and restore growth under low potassium conditions frontiersin.orgnih.govnih.gov. Radiotracer uptake experiments using isotopes like ⁸⁶Rb⁺ (a potassium analog) in transgenic plants or cell cultures expressing specific KUP genes are also used to measure uptake rates and determine kinetic parameters like K_m (Michaelis constant) and V_max (maximum transport rate) nih.govfrontiersin.org. Studies in Arabidopsis using ⁸⁶Rb⁺ uptake in athak5 mutants demonstrated the in vivo function of AtHAK5 in the inducible high-affinity potassium uptake system nih.gov. Whole-cell potassium uptake assays in bacteria like E. coli can also be used to assess KUP activity and its regulation by molecules like cyclic di-AMP nih.govbiorxiv.org.
In Vitro Assays: These assays are performed using isolated membrane vesicles or reconstituted protein systems. While less common for KUP proteins specifically in the provided context, in vitro transport assays using inside-out membrane vesicles can provide information on substrate specificity, co-factor requirements, and substrate affinity by measuring ATP-dependent transport into vesicles uzh.chgenomembrane.com.
Protein-Protein Interaction Studies (e.g., Co-Immunoprecipitation)
Understanding how KUP proteins interact with other proteins is crucial for deciphering their regulatory mechanisms and cellular roles. Co-immunoprecipitation (Co-IP) is a widely used technique to identify and confirm protein-protein interactions in a physiological context creative-proteomics.comthermofisher.comnih.govebi.ac.uk. In Co-IP, an antibody specific to a target protein (e.g., a this compound) is used to isolate the protein complex from cell lysate. Any proteins that are bound to the target protein are co-precipitated and can then be identified by techniques such as Western blotting or mass spectrometry creative-proteomics.comthermofisher.comnih.gov. This method helps to determine if a this compound physically associates with other proteins, such as regulatory kinases or other transporters, which could influence its activity or localization. While the provided search results discuss Co-IP in general and in the context of other protein families like GPCRs embopress.org, its application to KUP proteins would follow the same principles to identify interacting partners.
Structural Determination Techniques (e.g., Cryo-EM, X-ray Crystallography)
Determining the three-dimensional structure of KUP proteins at atomic resolution provides critical insights into their transport mechanisms and how they interact with ions and potential regulatory molecules.
X-ray Crystallography: This technique requires the protein to be in a crystalline form. When X-rays are diffracted by the crystal, the resulting pattern can be used to reconstruct the electron density map and build an atomic model of the protein peakproteins.comcriver.comnih.govyoutube.com. X-ray crystallography has been the dominant method for protein structure determination for decades peakproteins.comfz-juelich.de.
Cryo-Electron Microscopy (Cryo-EM): This technique involves freezing a sample of the protein in a thin layer of vitreous ice and imaging it with an electron microscope. Computational methods are then used to reconstruct a 3D map from thousands of 2D images peakproteins.comcriver.comnih.govyoutube.com. Cryo-EM has seen significant advancements, allowing for high-resolution structure determination, particularly for large protein complexes and membrane proteins that are difficult to crystallize peakproteins.comcriver.comyoutube.comfz-juelich.de. Given that KUP proteins are membrane transporters with multiple transmembrane domains nih.govresearchgate.net, Cryo-EM is a powerful tool for determining their structures in a more native-like state compared to crystallography, which requires a crystal lattice peakproteins.comnih.gov. Structural studies, including those using Cryo-EM, have provided insights into how molecules like cyclic di-AMP can bind to and inhibit KUP family transporters in bacteria nih.gov.
Functional Characterization of Protein Domains
KUP proteins typically contain multiple transmembrane domains and often a cytoplasmic C-terminal domain tcdb.orgnih.govresearchgate.net. Functional characterization of these domains involves creating truncated or mutated versions of the protein to determine the role of specific regions in transport activity, regulation, or interaction with other molecules. For example, deletion of the C-terminal hydrophilic domain in E. coli KUP reduces but does not abolish transport activity, suggesting this domain modulates function, although its precise role is not fully known tcdb.org. Hydrophobicity plots are used to predict transmembrane domains within KUP proteins nih.gov. Conserved motifs and domains within KUP proteins, such as the "K_trans" superfamily domain, are identified through sequence analysis and are indicative of their function as potassium transporters researchgate.netmdpi.com. Analysis of these domains through techniques like site-directed mutagenesis and functional assays can reveal residues critical for ion binding, translocation, or interaction with regulatory partners.
Bioinformatic and Computational Approaches
Bioinformatics and computational methods are indispensable for analyzing the wealth of data generated from this compound research, from gene sequences to protein structures.
These approaches include:
Genome-wide Identification and Analysis: Identifying all members of the KUP family within a genome using sequence similarity searches and phylogenetic analysis to understand their evolutionary relationships and classification into distinct clusters frontiersin.orgfrontiersin.orgfrontiersin.orgnih.govnih.govnih.govmdpi.comfrontiersin.orggeneticsmr.orgresearchgate.net.
Sequence Analysis: Analyzing protein sequences to predict features such as molecular weight, isoelectric point, and hydrophilicity mdpi.comfrontiersin.org. Identifying conserved motifs and domains provides insights into functional regions and evolutionary conservation frontiersin.orgresearchgate.netmdpi.comfrontiersin.org.
Gene Structure Analysis: Determining the exon-intron organization of KUP genes, which can reveal evolutionary history and potential for alternative splicing mdpi.comfrontiersin.orggeneticsmr.orgnih.gov.
Promoter Analysis: As discussed in section 4.2.3, bioinformatic tools are used to predict cis-regulatory elements in promoter regions frontiersin.orgfrontiersin.orgnih.govnih.govresearchgate.netfrontiersin.org.
Transcriptomic Analysis: Analyzing gene expression data from techniques like RNA-seq and qRT-PCR to determine the spatial and temporal expression patterns of KUP genes under different conditions (e.g., low potassium stress, drought, salt stress) frontiersin.orgfrontiersin.orgfrontiersin.orgnih.govnih.govfrontiersin.orgmdpi.com. This helps to infer the potential roles of specific KUPs in plant adaptation and development.
Subcellular Localization Prediction: Using computational tools to predict the likely location of KUP proteins within the cell, which is typically the plasma membrane for transporters involved in nutrient uptake frontiersin.orgmdpi.com.
Homology Modeling: Predicting the 3D structure of a this compound based on the known structure of a homologous protein researchgate.net. This can provide a preliminary structural model for proteins where experimental structures are not yet available.
Molecular Dynamics Simulations: Using computational simulations to study the dynamic behavior of KUP proteins, including conformational changes during transport and interactions with ions or other molecules researchgate.net.
Protein-Protein Interaction Prediction: Utilizing databases and algorithms to predict potential protein interaction partners for KUP proteins based on various data sources, including genomic, transcriptomic, and proteomic data embopress.orgresearchgate.net.
These computational approaches are crucial for generating hypotheses, guiding experimental design, and interpreting complex biological data related to KUP proteins researchgate.netku.dkamazon.commdpi.com.
Table of Mentioned Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| Potassium (K⁺) | 444045 |
| Rubidium (Rb⁺) | 5357510 |
| Sodium (Na⁺) | 5360310 |
| Cyclic di-AMP | 135600134 |
| Abscisic acid (ABA) | 5280344 |
| Methyl jasmonate | 73579 |
| ATP | 5957 |
| PEG6000 | 24938-33-8 |
| NaCl | 5234 |
| Guanine (GSH) | 124882 |
| S-methyl-glutathione | 9063 |
| Capsaicin | 8844 |
Data Tables
Based on the search results, a representative data table illustrating the types of cis-regulatory elements found in KUP gene promoters can be presented.
Table 1: Distribution of Cis-Acting Elements in Potato StHAK Gene Promoters frontiersin.org
| Category | Number of Elements | Percentage (%) |
| Hormone responsive | 118 | 22.1 |
| Stress | 80 | 15.0 |
| Light | 295 | 55.4 |
| Development/tissue specificity | 40 | 7.5 |
| Total | 533 | 100 |
This table summarizes the frequency of different categories of cis-regulatory elements found in the promoter regions of 24 StHAK genes in potato, highlighting the potential responsiveness of these genes to various stimuli.
Genome-Wide Identification and Annotation of KUP Family Members
Genome-wide identification is a fundamental step in characterizing the KUP/HAK/KT gene family in various plant species. This process typically involves searching sequenced plant genomes using known KUP/HAK/KT protein sequences from model organisms like Arabidopsis thaliana or Oryza sativa as queries in BLAST searches. nih.gov Putative members are identified based on sequence similarity and the presence of characteristic domains, such as the 'K-trans' domain (PF02705). nih.govfrontiersin.org
Following identification, annotation is performed to gather detailed information about each gene and its corresponding protein. This includes determining chromosomal location, gene structure (exon-intron organization), protein length, molecular weight, isoelectric point, and the number of transmembrane domains. nih.govfrontiersin.orgnih.govfrontiersin.orggeneticsmr.org For instance, studies have identified varying numbers of KUP/HAK/KT genes in different species, such as 20 in pepper (Capsicum annuum), 27 in barley (Hordeum vulgare), 41 in Moso bamboo (Phyllostachys edulis), 16 in peach (Prunus persica), 56 in wheat (Triticum aestivum), 20 in Medicago truncatula, 29 in soybean, and 19 in Vigna radiata. nih.govnih.govfrontiersin.orggeneticsmr.orgmdpi.compeerj.comfrontiersin.orgmdpi.com The number of transmembrane domains in these proteins typically ranges from 10 to 15. nih.govgeneticsmr.orgfrontiersin.org
Interactive Table 1: Examples of KUP/HAK/KT Gene Family Sizes in Various Plant Species
| Species | Number of Identified Genes | Source |
| Capsicum annuum | 20 | nih.gov |
| Hordeum vulgare | 27 | nih.gov |
| Phyllostachys edulis | 41 | frontiersin.org |
| Prunus persica | 16 | geneticsmr.org |
| Triticum aestivum | 56 | mdpi.com |
| Medicago truncatula | 20 | peerj.com |
| Soybean | 29 | frontiersin.org |
| Vigna radiata | 19 | mdpi.com |
Phylogenetic Tree Construction and Evolutionary Analysis
Phylogenetic analysis is crucial for understanding the evolutionary relationships within the KUP/HAK/KT family and their diversification across different plant lineages. This involves aligning the protein sequences of identified members from one or more species and constructing phylogenetic trees using methods such as Neighbor-Joining (NJ). nih.govmdpi.comqjmhs.com These analyses consistently group KUP/HAK/KT proteins into distinct clusters, often four major groups (Clusters I, II, III, and IV), based on their sequence similarities and structural features. nih.govnih.govfrontiersin.orgmdpi.comoup.comresearchgate.net
Evolutionary analysis further investigates the forces shaping the evolution of this gene family. Studies often examine gene duplication events, including tandem and segmental duplications, which contribute to gene family expansion. nih.govfrontiersin.org Analysis of the ratio of non-synonymous to synonymous substitutions (Ka/Ks) can indicate the type of selection pressure acting on the genes, with values below 1 suggesting purifying selection, a common force in the evolution of KUP/HAK/KT genes. nih.govfrontiersin.org Comparisons of orthologous genes across different species provide insights into the evolutionary history and conservation of specific KUP/HAK/KT transporters. nih.gov
Conserved Motif and Domain Analysis
Identifying conserved motifs and domains within KUP/HAK/KT proteins helps to understand their functional regions and structural characteristics. Bioinformatic tools are used to predict and analyze these conserved elements across the protein sequences. nih.govfrontiersin.orgresearchgate.net The presence of the 'K-trans' domain (PF02705) is a defining feature of this family. nih.govfrontiersin.org
Studies have identified multiple conserved motifs within KUP/HAK/KT proteins, and the distribution and composition of these motifs can vary among different phylogenetic clusters, suggesting functional divergence. nih.govmdpi.compeerj.comresearchgate.net For example, a highly conserved motif, "GVVYGDLGTSPLY", has been identified in most Medicago truncatula HAK proteins, indicative of the potassium transport domain. peerj.com Analyzing these conserved regions provides clues about the specific roles and mechanisms of different KUP/HAK/KT family members.
Protein Structure Prediction and Homology Modeling
Predicting the three-dimensional structure of KUP/HAK/KT proteins is essential for understanding their function at a molecular level, particularly their interaction with potassium ions and their integration into the cell membrane. Since experimental structures for all family members are not available, computational methods like homology modeling are widely used. frontiersin.orgresearchgate.netdergipark.org.trdergipark.org.tr
Homology modeling involves building a 3D model of a target protein based on the known experimental structure of a related protein (a template) with a similar amino acid sequence. For KUP/HAK/KT transporters, templates such as the structure of a transmembrane transporter protein from Escherichia coli (e.g., PDB ID: 3OB6) have been used. geneticsmr.org These models can reveal structural properties, including the arrangement of transmembrane helices and the potential location of the potassium pore. frontiersin.orggeneticsmr.org Tools like Phyre2 and Discovery Studio are commonly employed for homology modeling and subsequent analysis of structural features like hydrophilicity and electrostatic potential. frontiersin.orgresearchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational techniques used to study the dynamic behavior of proteins and other biomolecules over time. While not as frequently cited for KUP/HAK/KT proteins in the provided search results as other methods, MD simulations can provide valuable insights into the flexibility of the protein structure, the process of ion transport through the pore, and the interaction of the transporter with the lipid membrane. researchgate.net These simulations can complement static structural models obtained through homology modeling by providing a dynamic view of the transport mechanism. Although specific detailed findings from MD simulations on KUP/HAK/KT proteins were not extensively present in the provided snippets, the methodology is a standard approach in studying the dynamics and function of transporter proteins. researchgate.net
Note: The user requested a table of compound names and their PubChem CIDs. However, "this compound" or the KUP/HAK/KT family are protein families, not single chemical compounds with a specific PubChem CID. Therefore, a PubChem CID table is not applicable in this context and has been omitted.
Future Directions and Unresolved Questions in Kup Protein Research
Elucidation of KUP Protein-Mediated Signaling Pathways
A significant area for future research involves fully elucidating the signaling pathways in which KUP proteins participate. While KUP proteins are primarily known for their role in potassium transport, evidence suggests they may also be involved in signaling processes, particularly in response to potassium availability and environmental stresses. Understanding how KUP activity is integrated into broader cellular signaling networks, such as those involving calcium or other second messengers, is crucial. Future studies could focus on identifying the upstream signals that regulate KUP activity and the downstream effectors that mediate cellular responses to changes in potassium status sensed by KUP transporters. The interplay between KUP proteins and known signaling pathways, such as those involving protein kinases and transcription factors, requires further investigation to construct a comprehensive picture of potassium-dependent signaling. mdpi.comnih.govspandidos-publications.comnih.govku.dk
Detailed Understanding of K+ Sensing and Compartmentation Mechanisms
Despite advances, a detailed understanding of how KUP proteins sense external and internal potassium concentrations and contribute to potassium compartmentation within the cell remains incomplete. utoronto.canih.gov While some KUP transporters are known to be involved in high-affinity potassium uptake, the precise mechanisms by which they bind potassium ions with high selectivity and affinity, especially under low potassium conditions, require further atomic-level resolution. mdpi.comnih.govfrontiersin.orgfrontiersin.org Additionally, the role of specific KUP family members in directing potassium to or from different cellular compartments, such as the vacuole in plants, is an active area of research. utoronto.ca Novel genetically encoded potassium sensors could be powerful tools to monitor the dynamics of cellular potassium with unprecedented spatiotemporal resolution, aiding in this understanding. frontiersin.org Future research should aim to identify the specific residues or structural motifs within KUP proteins responsible for potassium sensing and to delineate the mechanisms regulating their activity in response to fluctuating potassium levels and the presence of other ions like sodium. frontiersin.org
Comprehensive Analysis of Post-Translational Regulation Networks
The regulation of this compound activity through post-translational modifications (PTMs) is another critical area requiring comprehensive analysis. nih.govmdpi.comnih.govfrontiersin.orgdiva-portal.org While some PTMs, such as phosphorylation, have been implicated in regulating the activity of certain potassium transporters, a complete network of the PTMs affecting various KUP family members and their functional consequences is yet to be established. frontiersin.orgtandfonline.comnih.gov Future studies should employ advanced proteomic techniques to identify the full spectrum of PTMs on KUP proteins under different physiological and stress conditions. diva-portal.org Furthermore, research is needed to identify the enzymes (e.g., kinases, phosphatases, ubiquitylases) that catalyze these modifications and to understand how these PTMs influence this compound localization, stability, interaction with other proteins, and transport activity. nih.govmdpi.comnih.gov Elucidating these regulatory networks will provide insights into how KUP activity is fine-tuned in response to environmental cues and developmental signals.
Integration of Multi-Omics Data for Systems-Level Understanding
Integrating data from various omics disciplines, such as genomics, transcriptomics, proteomics, and metabolomics, is essential for achieving a systems-level understanding of this compound function and regulation. researchgate.netfrontiersin.orgnih.govnih.govmdpi.com While individual omics studies have provided valuable information, their integration can reveal complex regulatory layers and interactions that are not apparent from single-omics analyses. frontiersin.orgnih.govnih.govmdpi.com Future research should focus on developing and applying advanced computational tools and approaches for multi-omics data integration specifically tailored to this compound research. nih.gov This will help in identifying novel genes, transcripts, proteins, and metabolites that are co-regulated or interact with KUP proteins, providing a more holistic view of their roles in cellular physiology and their contribution to complex traits like stress tolerance. mdpi.com
Functional Characterization of Unassigned KUP Family Members
The KUP family is large and diverse, and the specific functions of many predicted KUP family members in various organisms remain uncharacterized. frontiersin.org Future research should prioritize the functional characterization of these unassigned members to fully appreciate the breadth of roles played by the KUP family. whiterose.ac.uk This could involve targeted gene knockout or knockdown studies, heterologous expression systems, and detailed physiological analyses to determine their transport substrates, affinities, regulatory mechanisms, and contributions to specific biological processes. frontiersin.org Understanding the functions of these less-studied KUP proteins may reveal novel aspects of potassium transport, signaling, or other cellular processes.
Exploring the Role of Human this compound in Gene Regulation and Cellular Processes
While KUP proteins are well-studied in plants and microorganisms for their role in potassium transport, the role of potential human homologs or KUP-like proteins in gene regulation and various cellular processes is an emerging area of interest. csic.esnih.govfrontiersin.org Although the primary function of KUP in other kingdoms is potassium transport, exploring whether human KUP-like proteins have retained this function or evolved to participate in other cellular activities, such as gene expression modulation or involvement in specific signaling cascades, is a critical future direction. nih.govdkfz.dewikipedia.org Research could focus on identifying human proteins with structural or sequence similarity to known KUP transporters and investigating their cellular localization, interaction partners, and potential roles in human health and disease. This could involve techniques such as CRISPR-Cas9 gene editing, immunoprecipitation followed by mass spectrometry, and reporter gene assays to delineate their molecular functions. csic.es
Q & A
Q. What experimental methods are commonly used to detect and quantify Kup protein interactions in bacterial systems?
Methodological approaches include co-immunoprecipitation (Co-IP) for isolating protein complexes and pulldown assays with affinity-tagged Kup proteins . For quantification, SDS-PAGE combined with densitometry or Bradford assays are standard, though hydrophobic regions of Kup (e.g., in E. coli) may cause anomalous migration, requiring careful normalization . Structural studies often employ hydropathy plots to predict transmembrane domains and phylogenetic analysis (e.g., Clustal W, MEGA software) for evolutionary comparisons .
Q. How can researchers validate non-interacting protein pairs (NIPs) when studying Kup interaction networks?
The KUPS database provides strategies to construct NIP datasets, such as excluding proteins with shared subcellular localization or functional annotation . For experimental validation, yeast two-hybrid screening combined with crosslinking controls can reduce false positives from transient interactions . Statistical tools like SPSS or t-tests (as in peach seedling studies) help differentiate noise from true negatives .
Advanced Research Questions
Q. How do structural deletions (e.g., C-terminal truncations) impact this compound function in ion transport?
In E. coli, deleting 130 C-terminal residues of Kup reduces K⁺ uptake affinity and Vmax by an order of magnitude, likely due to disrupted cytoplasmic regulatory domains . To study this, kinetic assays under varying K⁺ concentrations and site-directed mutagenesis are critical. Comparative modeling (e.g., MFS superfamily) reveals Kup’s unique transmembrane organization, lacking conserved motifs like R/KXXXR/K found in other transporters .
Q. What computational frameworks address biases in Kup interaction datasets, and how can they be applied?
The KUPS pipeline mitigates bias by balancing interacting (IPP) and non-interacting (NIP) pairs through four strategies:
- Random sampling from non-overlapping genomic regions.
- Functional dissimilarity filtering using Gene Ontology terms.
- Experimental evidence tiers (e.g., high-throughput vs. biochemical validation) . A benchmark dataset with imbalanced IPP/NIP ratios (1:10) mimics biological sparsity, enabling robust algorithm testing .
Q. How do Kup orthologues in plants (e.g., peach vs. Arabidopsis) adapt to environmental stressors, and what methods elucidate these differences?
In peach seedlings, qRT-PCR and ion flux measurements under salt stress show upregulation of PpKUP genes, contrasting with Arabidopsis responses . Phylogenetic trees (MEGA 4.0) and multiple sequence alignment identify conserved residues in hydrophilic loops critical for stress adaptation. Independent samples t-tests (SPSS 13.0) statistically validate expression differences .
Data Contradiction & Reproducibility
Q. How should researchers reconcile discrepancies in this compound molecular weights reported across studies?
Discrepancies arise from hydrophobicity-induced SDS binding anomalies (e.g., E. coli Kup migrates at 47 kDa despite a 69.3 kDa calculated mass) . Solutions:
- Use membrane protein-specific markers in SDS-PAGE.
- Validate via mass spectrometry or Western blotting with anti-Kup antibodies.
- Report both observed and theoretical weights in publications .
Q. What practices ensure reproducibility in Kup interaction studies, particularly with heterologous expression systems?
Key steps include:
- Strict growth condition controls (e.g., K⁺ concentration, temperature) to avoid expression artifacts .
- Transmembrane domain tagging (e.g., GFP fusions at cytoplasmic termini) to prevent functional disruption .
- Sharing raw data (e.g., via KUPS) and analysis scripts for method transparency .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
